N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide
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Description
Synthesis Analysis
The synthesis of N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide is characterized by the presence of a thiophene ring, a cyano group, a dimethylamino group, and a benzamide group.Chemical Reactions Analysis
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide can participate in various chemical reactions due to the presence of multiple functional groups. For instance, the cyanoacetamide derivative can be converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .Scientific Research Applications
Environmental Science
In environmental science, the compound’s stability and reactivity could be harnessed to detect or neutralize environmental pollutants. It could act as a sensor for harmful substances or be part of a catalytic system for the degradation of persistent organic pollutants.
Each of these applications would require rigorous testing and validation through experimental research. The compound’s efficacy, stability, and safety would need to be thoroughly evaluated in the context of each specific application. The above analysis is based on the compound’s chemical structure and known properties of similar compounds, as detailed information specific to N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide was not available in the search results .
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-17(2)12-5-3-10(4-6-12)13(18)16-14-11(9-15)7-8-19-14/h3-8H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDSPBVBJOECFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide |
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